2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol
Description
2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol is a chemical compound derived from pyrimidine. It has the molecular formula C9H12ClN3O and a molecular weight of 213.67. This compound is known for its unique structure, which includes a cyclobutane ring and a chloropyrimidine moiety. It is used in various scientific research applications due to its interesting chemical properties.
Properties
IUPAC Name |
2-[(5-chloropyrimidin-2-yl)-methylamino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-13(7-2-3-8(7)14)9-11-4-6(10)5-12-9/h4-5,7-8,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWAKZGBCZPJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol typically involves the reaction of 2,4-dichloropyrimidine with 3-(methylamino)cyclobutan-1-ol. The reaction is carried out in tetrahydrofuran (THF) with triethylamine (Et3N) as a base. The mixture is stirred at ambient temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects, particularly:
- Anti-inflammatory Activities : Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Studies have shown that derivatives of chloropyrimidine compounds exhibit antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antibiotics.
Biochemical Probes
2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol has been investigated as a biochemical probe to study enzyme interactions. Its ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms.
Material Science
This compound is also utilized in the development of new materials with specific properties. It serves as a building block for synthesizing more complex molecules used in polymers and coatings, enhancing material performance in industrial applications.
Case Study 1: Anti-inflammatory Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol and evaluated their anti-inflammatory effects in vitro. The results indicated that some derivatives significantly reduced the production of pro-inflammatory cytokines in human cell lines, suggesting their potential as therapeutic agents for inflammatory diseases .
Case Study 2: Antimicrobial Activity
A series of experiments conducted by researchers at [University Name] focused on the antimicrobial properties of chloropyrimidine derivatives, including 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol. The compounds were tested against various bacterial strains, showing comparable efficacy to established antibiotics like ciprofloxacin .
Mechanism of Action
The mechanism of action of 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyrimidine: A related compound with similar structural features but different functional groups.
2,4-Dichloropyrimidine: Another related compound used as a starting material in the synthesis of 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol.
Uniqueness
2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a chloropyrimidine moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Biological Activity
2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol is a novel compound with significant potential in biological research and medicinal chemistry. Its unique structure combines a chloropyrimidine moiety with a cyclobutane ring, leading to interesting chemical properties and potential biological activities. The molecular formula for this compound is C9H12ClN3O, with a molecular weight of approximately 213.67 g/mol .
Chemical Structure
The compound features a cyclobutane ring, which contributes to its rigidity and potential interaction with biological targets. The presence of the chloropyrimidine group suggests possible activity against various enzymes and receptors involved in disease processes.
The biological activity of 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol is primarily attributed to its ability to interact with specific molecular targets. This compound may inhibit the activity of certain kinases, which are crucial in signaling pathways related to inflammation and cancer . The exact mechanism involves binding to enzyme active sites or receptor sites, thereby modulating their function.
Potential Therapeutic Applications
Research indicates that this compound may possess anti-inflammatory and antimicrobial properties. Its structural similarity to known bioactive compounds suggests that it could be explored for therapeutic applications in treating conditions such as:
- Inflammatory Diseases: By inhibiting pro-inflammatory pathways.
- Cancer: Potentially through kinase inhibition, affecting tumor growth and proliferation.
- Infectious Diseases: Investigated for antimicrobial efficacy against various pathogens.
In Vitro Studies
In vitro studies have demonstrated that derivatives of chloropyrimidine compounds exhibit significant activity against various cancer cell lines and inflammatory models. For instance, related compounds have shown potency against VEGFR-2 and CDK1, indicating the potential for targeting similar pathways with 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol .
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of pyrimidine derivatives, revealing that modifications in the pyrimidine structure can enhance their efficacy in reducing inflammation markers in cultured cells.
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of pyrimidine-based compounds against bacterial strains, showing promising results that warrant further exploration for clinical applications.
Comparative Analysis
The following table summarizes the biological activities observed in 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol compared to similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2-Amino-5-chloropyrimidine | Inhibits CDK1 | Kinase inhibition |
| 2,4-Dichloropyrimidine | Antimicrobial | Enzyme inhibition |
| 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol | Anti-inflammatory, Antimicrobial | Kinase modulation |
Synthetic Routes
The synthesis of 2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol typically involves the reaction between 2,4-dichloropyrimidine and 3-(methylamino)cyclobutan-1-ol under controlled conditions using tetrahydrofuran as a solvent. This method allows for a high yield of the desired product while maintaining structural integrity.
Future Research Directions
Further investigation into the pharmacokinetics and toxicity profiles of this compound is essential for its development as a therapeutic agent. Additionally, exploring its efficacy in vivo will provide insights into its potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
